Zinc nitrate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It appears as colorless, deliquescent crystals and is highly soluble in both water and alcohol.

- The hexahydrate form (Zn(NO₃)₂·6H₂O) is commonly encountered.

Zinc Nitrate Hydrate: is an inorganic chemical compound with the formula Zn(NO₃)₂·6H₂O.

Preparation Methods

- The anhydrous salt can be obtained by reacting anhydrous zinc chloride with nitrogen dioxide:

- ZnCl₂ + 4 NO₂ → Zn(NO₃)₂ + 2 NOCl

Synthesis: Zinc nitrate is typically prepared by dissolving zinc metal, zinc oxide, or related materials in nitric acid

Chemical Reactions Analysis

Reactions: Zinc nitrate participates in various reactions, including

Common Reagents: Nitric acid, zinc metal, zinc oxide, and acetic anhydride.

Major Products: Zinc oxide (ZnO) and nitrogen dioxide (NO₂).

Scientific Research Applications

Coordination Polymers: Zinc nitrate is used on a laboratory scale for synthesizing coordination polymers.

Zinc Oxide Structures: Controlled decomposition of zinc nitrate to zinc oxide has been employed to generate ZnO-based structures, including nanowires.

Mordant in Dyeing: It can act as a mordant in dyeing processes, forming precipitates like zinc carbonate.

Mechanism of Action

- The exact mechanism of action for zinc nitrate hydrate is context-dependent, but it often involves its decomposition to zinc oxide.

- In applications such as dyeing and materials synthesis, the role of zinc ions and oxide species is crucial.

Comparison with Similar Compounds

Similar Compounds: Other nitrates, such as copper(II) nitrate and cadmium nitrate, share some similarities.

Uniqueness: Zinc nitrate’s unique properties lie in its controlled decomposition behavior and its role in forming ZnO structures.

Properties

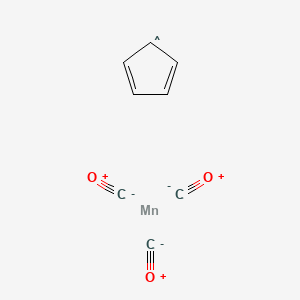

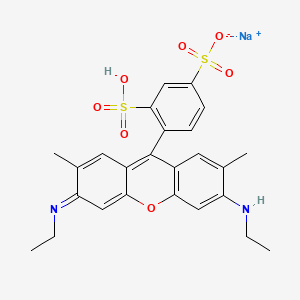

Molecular Formula |

H2N2O7Zn |

|---|---|

Molecular Weight |

207.4 g/mol |

IUPAC Name |

zinc;dinitrate;hydrate |

InChI |

InChI=1S/2NO3.H2O.Zn/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 |

InChI Key |

FOSPKRPCLFRZTR-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.